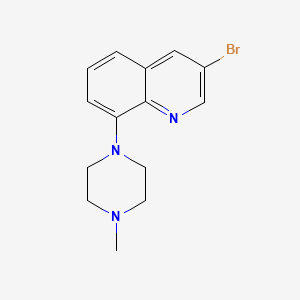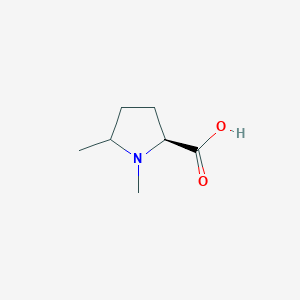
(2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and another methyl group attached to the fifth carbon atom of the proline ring. The molecular formula of this compound is C7H13NO2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid typically involves the methylation of proline derivatives. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups followed by methylation . This process can be carried out using various methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale reductive methylation processes. These methods often utilize catalytic systems to enhance the efficiency and yield of the reaction. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process .
化学反応の分析
Types of Reactions: (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methyl groups and the proline ring structure influences the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, potentially yielding amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, with reagents such as alkyl halides or acyl chlorides being commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid is used in the synthesis of peptides and peptidomimetics. Its unique structure allows it to stabilize peptide secondary structures such as β-turns and polyproline helices .
Biology: In biological research, this compound is studied for its role in protein-protein interactions and its potential as a building block for bioactive peptides .
Medicine: Its ability to stabilize certain peptide conformations makes it a valuable tool in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a component in the synthesis of specialized materials .
作用機序
The mechanism of action of (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymes by stabilizing specific conformations of the enzyme or its substrate . The pathways involved in these interactions can vary depending on the specific application and target molecule .
類似化合物との比較
N-methylproline: Similar to (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid but lacks the additional methyl group on the fifth carbon atom.
5-methylproline: Similar structure but without the N-methyl group.
Proline: The parent compound, which lacks both methyl groups.
Uniqueness: this compound is unique due to the presence of both the N-methyl and 5-methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(2S)-1,5-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
InChIキー |
ZCTCGHJSSSKJHU-GDVGLLTNSA-N |
異性体SMILES |
CC1CC[C@H](N1C)C(=O)O |
正規SMILES |
CC1CCC(N1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


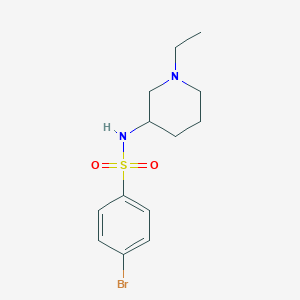
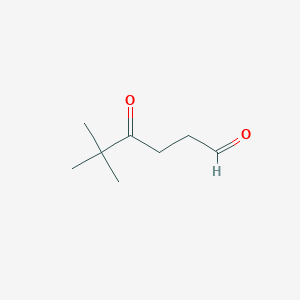

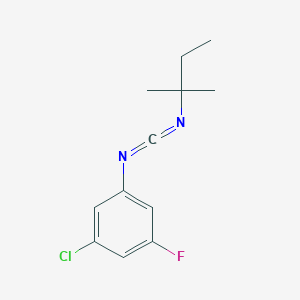
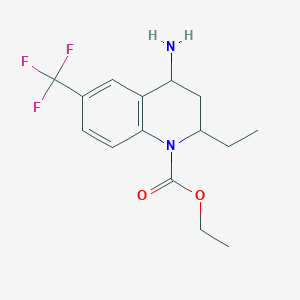
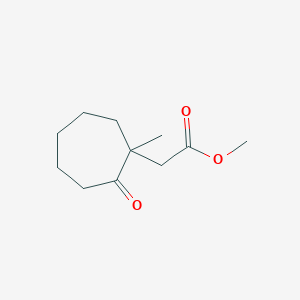
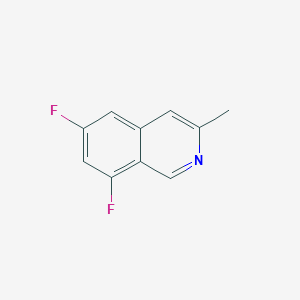
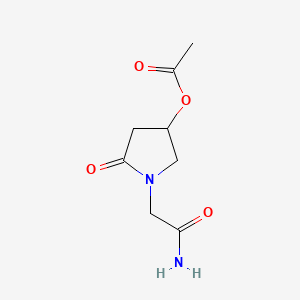
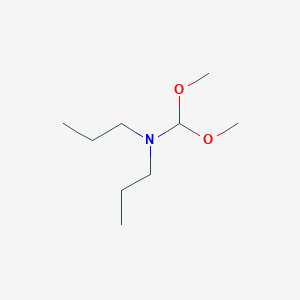
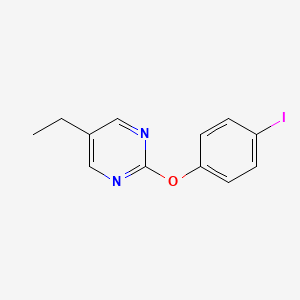
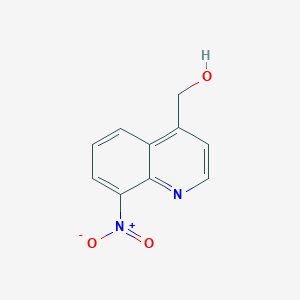

![6-(3-Trifluoromethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8447151.png)
